molecular formula C22H22N4O2 B2924792 N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide CAS No. 2034463-48-2

N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide

Cat. No.: B2924792
CAS No.: 2034463-48-2
M. Wt: 374.444
InChI Key: KTXPGXBAVLSBKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the formation of the 1-methyl-1H-pyrazole ring, followed by the construction of the 1,2,3,4-tetrahydroisoquinoline core. The final step involves the coupling of these two key fragments with a phenyl acetamide group under specific conditions, often utilizing catalysts and solvents like dichloromethane and N,N'-dicyclohexylcarbodiimide.

Industrial Production Methods

On an industrial scale, the production methods must be efficient and scalable. Optimizing the reaction conditions such as temperature, pressure, and the choice of catalysts is crucial. Techniques like flow chemistry may also be employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be conducted using reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Various substitution reactions can be carried out, particularly on the phenyl ring, using electrophiles or nucleophiles.

Common Reagents and Conditions

Typical reagents include strong acids and bases, as well as specific catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions can include oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for more complex molecules. It is used in the synthesis of heterocycles and other functionalized derivatives.

Biology and Medicine

The unique structure of N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide makes it a potential candidate for pharmaceutical applications. It has been studied for its potential as an enzyme inhibitor and as a lead compound in drug development.

Industry

In industry, this compound is used in the manufacture of various chemical products, including specialty polymers and materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which this compound exerts its effects often involves interactions with specific proteins or enzymes, inhibiting or modifying their activity. The pyrazole and tetrahydroisoquinoline components are crucial for its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to similar compounds, N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide stands out due to its unique combination of structural features. Similar compounds might include those with only a pyrazole or tetrahydroisoquinoline core, but not both. This duality provides unique chemical properties and biological activities.

Similar Compounds

  • N-(4-(1H-pyrazol-4-yl)phenyl)acetamide

  • 1-Methyl-1H-pyrazol-4-yl-isoquinoline

  • Phenylacetyl-tetrahydroisoquinoline

These similar compounds, while structurally related, lack the same comprehensive combination of features and therefore exhibit different properties and applications.

Feel free to dive into any section or ask more about a specific part!

Properties

IUPAC Name

N-[4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15(27)24-19-9-7-16(8-10-19)22(28)26-13-17-5-3-4-6-20(17)21(14-26)18-11-23-25(2)12-18/h3-12,21H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXPGXBAVLSBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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